3,5-dimethyl-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}-4-isoxazolecarboxamide
Description
The compound 3,5-dimethyl-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}-4-isoxazolecarboxamide is a structurally complex heterocyclic molecule featuring three distinct moieties:
- A 3,5-dimethylisoxazole core, known for its metabolic stability and role in modulating pharmacokinetic properties.
- A cyclohexylmethyl linker, which may enhance lipophilicity and influence conformational flexibility.
- A [1,2,4]triazolo[4,3-a]pyridine group, a nitrogen-rich bicyclic system often associated with bioactivity in medicinal chemistry (e.g., kinase inhibition or CNS targeting).
For instance, the synthesis of pyrazoline derivatives via cyclo-condensation () and imidazopyridine derivatives via one-pot reactions () highlights the importance of ring-forming strategies in heterocyclic chemistry.
Properties
Molecular Formula |
C20H25N5O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3,5-dimethyl-N-[[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C20H25N5O2/c1-14-18(15(2)27-24-14)19(26)21-13-20(9-5-3-6-10-20)12-17-23-22-16-8-4-7-11-25(16)17/h4,7-8,11H,3,5-6,9-10,12-13H2,1-2H3,(H,21,26) |
InChI Key |
QNAITBZWSUAFNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2(CCCCC2)CC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,3-Diaminopyridine Derivative
- Substrate : 3-amino-2-nitropyridine is reduced to 2,3-diaminopyridine using H₂/Pd-C or Na₂S₂O₄.
- Cyclization : Diazotization with NaNO₂ in aqueous acetic acid at 0°C forms the triazole ring.
For example, compound 20 (a triazolofuropyridine) was synthesized in 70% yield using 0.5N NaNO₂ in CH₃COOH/H₂O (1:1). This method is adaptable to pyridine substrates by substituting the furan ring with a pyridine backbone.
Functionalization with Cyclohexylmethyl Group
- Alkylation : Reaction of the triazolopyridine with bromomethylcyclohexane in the presence of K₂CO₃ in DMF.
- Mannich reaction : Alternatively, condensation with cyclohexanone and formaldehyde under basic conditions.
Coupling of Isoxazolecarboxamide and Triazolopyridine-Cyclohexylmethyl Fragment
The final step involves forming the amide bond between the activated isoxazolecarboxylic acid and the amine on the cyclohexylmethyl-triazolopyridine.
Amide Bond Formation
Optimization Challenges
- Steric hindrance : The cyclohexyl group may slow reaction kinetics, necessitating excess coupling agent (1.5–2.0 equiv).
- Purification : High-resolution column chromatography or recrystallization from CHCl₃/Et₂O mixtures ensures purity.
Spectroscopic Characterization and Validation
Successful synthesis is confirmed via:
- ¹H NMR : Distinct signals for isoxazole methyl groups (δ 2.19–2.37 ppm), triazole protons (δ 7.2–7.4 ppm), and cyclohexyl CH₂ (δ 1.42 ppm).
- HRMS : Molecular ion peaks matching calculated values (e.g., m/z 380.1018 for C₂₀H₂₀ClNNaO₃).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Diazotization | 70 | >95 | High regioselectivity |
| Grignard alkylation | 61–90 | 85–95 | Scalability |
| EDCl/HOBt coupling | 75–82 | >90 | Mild conditions |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated triazole rings.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
3,5-dimethyl-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}-4-isoxazolecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}-4-isoxazolecarboxamide involves binding to specific enzymes and receptors in the biological system. The triazole ring is known to interact with various enzymes, potentially inhibiting their activity . The isoxazole ring may also contribute to the compound’s biological activity by interacting with different molecular targets.
Comparison with Similar Compounds
The compound’s structural uniqueness and functional complexity necessitate comparison with three classes of analogs: isoxazole derivatives , triazolo-pyridine hybrids , and cyclohexane-containing heterocycles .
Structural and Functional Comparisons
Isoxazole Derivatives
- Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Core Structure: Combines imidazopyridine with ester and nitrile groups. Key Differences: The target compound replaces the imidazopyridine with a triazolo-pyridine and incorporates a cyclohexylmethyl linker instead of a phenethyl group. This substitution likely enhances steric bulk and alters binding interactions.
Triazolo-Pyridine Hybrids
- Example: 3,5-Disubstituted pyrazole carbothioamides () Synthesis: Cyclo-condensation of chalcones with thiosemicarbazide under basic conditions .
Cyclohexane-Linked Heterocycles
- The target compound’s cyclohexylmethyl-triazolo-pyridine linkage may offer a balance between rigidity and bioavailability.
Key Observations :
- The target compound’s synthesis likely diverges from the cyclo-condensation approach used for pyrazolines () and the one-pot method for imidazopyridines (). Its isoxazole and triazolo-pyridine moieties may require orthogonal protection/deprotection strategies.
Critical Analysis :
- The target compound’s triazolo-pyridine and isoxazole groups may confer superior selectivity in kinase inhibition compared to pyrazole thioamides, which exhibit broader but less specific antimicrobial activity .
Biological Activity
The compound 3,5-dimethyl-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}-4-isoxazolecarboxamide is a synthetic molecule that has garnered attention in pharmacological research for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Isoxazole moiety
- Triazole ring
- Cyclohexyl group
These structural components contribute to its interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Table 1: Structural Components
| Component | Description |
|---|---|
| Isoxazole | A five-membered heterocyclic compound |
| Triazolo[4,3-a]pyridine | A bicyclic compound known for biological activity |
| Cyclohexyl | A saturated six-membered carbon ring |
Research indicates that this compound may act as an inhibitor of specific enzymes involved in inflammatory and cancer pathways. The isoxazole group is known to mimic acetylated lysine residues, which allows it to interact with bromodomains in proteins like CBP (CREB-binding protein) and EP300 (E1A binding protein p300) . These interactions are crucial for regulating gene expression and cellular signaling pathways.
Inhibition Studies
In vitro studies have demonstrated that the compound exhibits significant inhibitory activity against various targets:
- IC50 Values : The compound has shown IC50 values in the low micromolar range against CBP and related bromodomains, indicating potent activity .
- Selectivity : It displays selectivity over other bromodomains, making it a promising candidate for further development as an anti-cancer agent.
Case Studies
- Cancer Research : In a study assessing the efficacy of similar compounds, derivatives of isoxazole were found to inhibit tumor growth in xenograft models. The introduction of the triazole moiety enhanced the binding affinity to target proteins involved in tumor progression .
- Inflammation Models : Another study demonstrated that compounds with similar structural motifs reduced inflammatory markers in animal models of arthritis. This suggests potential therapeutic applications in treating chronic inflammatory diseases .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : Moderate oral bioavailability.
- Metabolism : Primarily hepatic metabolism with potential CYP450 interactions.
- Toxicity Profiles : Toxicological assessments indicate low acute toxicity; however, chronic exposure studies are necessary to determine long-term safety .
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Bioavailability | Moderate |
| Half-life | TBD (to be determined) |
| Metabolism | Hepatic |
| Toxicity | Low acute toxicity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing the triazolopyridine-isoxazolecarboxamide hybrid structure?
- Methodological Answer : The core scaffold involves sequential heterocycle formation and coupling reactions. For example:
Triazolopyridine Synthesis : Cyclocondensation of azides with pyridine derivatives under Cu(I) catalysis (click chemistry) .
Isoxazolecarboxamide Assembly : Reacting 3,5-dimethylisoxazole-4-carboxylic acid with a cyclohexylmethylamine intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Purification : Flash chromatography using gradients of cyclohexane/ethyl acetate (e.g., 0–25% ethyl acetate over 20 column volumes) .
- Key Conditions : Room temperature for azide coupling, 50°C for cyclization, and inert atmosphere for moisture-sensitive steps .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the triazole ring (e.g., δ 7.54 ppm for triazolopyridine protons) and cyclohexylmethyl linkage .
- HRMS : Validate molecular weight (e.g., m/z 238.0961 observed vs. calculated) .
- HPLC-PDA : Assess purity (>95%) and monitor stability under accelerated conditions (40°C/75% RH) .
- IR Spectroscopy : Identify carbonyl stretches (e.g., 2231 cm⁻¹ for nitrile, 1687 cm⁻¹ for amide) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the cyclohexyl or triazole moiety) influence biological activity?
- Methodological Answer :
- SAR Studies : Replace the cyclohexyl group with bicyclic or heteroatom-containing rings (e.g., piperidine) to assess solubility and target binding .
- Docking Simulations : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to predict interactions. For example, bulky substituents may hinder access to hydrophobic pockets .
- In Vitro Assays : Compare IC50 values against reference compounds in enzyme inhibition assays (e.g., CYP450 isoforms) .
Q. How can contradictions in reported activity data (e.g., variable IC50 values across studies) be resolved?
- Methodological Answer :
- Meta-Analysis : Normalize data using standardized assay conditions (e.g., ATP concentration in kinase assays) .
- Proteolytic Stability Testing : Rule out metabolite interference via LC-MS/MS analysis of incubation mixtures .
- Crystallography : Resolve binding modes to identify allosteric vs. orthosteric effects .
Q. What experimental strategies optimize the compound’s stability in aqueous buffers for in vivo studies?
- Methodological Answer :
- pH-Rate Profiling : Identify degradation hotspots (e.g., hydrolysis of the isoxazole ring at pH < 3) .
- Lyophilization : Formulate with cyclodextrins or PEG to enhance solubility and reduce aggregation .
- Forced Degradation Studies : Expose to UV light (ICH Q1B) and track degradation products via UPLC-QTOF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
